molecular formula C8H5BrFIO B12972089 1-(4-Bromo-2-fluoro-6-iodophenyl)ethanone

1-(4-Bromo-2-fluoro-6-iodophenyl)ethanone

Cat. No.: B12972089
M. Wt: 342.93 g/mol
InChI Key: NIRQJWGFUUXXCK-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluoro-6-iodophenyl)ethan-1-one is an organic compound with the molecular formula C8H5BrFIO It is a white to off-white crystalline solid with a unique structure that includes bromine, fluorine, and iodine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-fluoro-6-iodophenyl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and iodoethane.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-fluoro-6-iodophenyl)ethan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine, fluorine, and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone for halogen exchange reactions.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Reactions: Formation of various substituted phenyl ethanones.

    Oxidation Reactions: Formation of 1-(4-Bromo-2-fluoro-6-iodophenyl)ethanoic acid.

    Reduction Reactions: Formation of 1-(4-Bromo-2-fluoro-6-iodophenyl)ethanol.

    Coupling Reactions: Formation of biaryl compounds with extended conjugation.

Scientific Research Applications

1-(4-Bromo-2-fluoro-6-iodophenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluoro-6-iodophenyl)ethan-1-one depends on its specific application

    Electrophilic Aromatic Substitution: The halogen atoms on the phenyl ring can participate in electrophilic aromatic substitution reactions.

    Nucleophilic Addition: The ethanone group can undergo nucleophilic addition reactions with nucleophiles.

    Coordination Chemistry: The compound can form coordination complexes with metal ions, which can be used in catalysis.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-2-fluorophenyl)ethan-1-one: Similar structure but lacks the iodine atom.

    1-(4-Iodophenyl)ethan-1-one: Similar structure but lacks the bromine and fluorine atoms.

    1-(4-Bromo-2-fluoro-6-chlorophenyl)ethan-1-one: Similar structure but has a chlorine atom instead of iodine.

Uniqueness

1-(4-Bromo-2-fluoro-6-iodophenyl)ethan-1-one is unique due to the presence of three different halogen atoms on the phenyl ring, which can impart distinct reactivity and properties compared to other similar compounds. This unique combination of halogens can be exploited in various chemical transformations and applications.

Properties

Molecular Formula

C8H5BrFIO

Molecular Weight

342.93 g/mol

IUPAC Name

1-(4-bromo-2-fluoro-6-iodophenyl)ethanone

InChI

InChI=1S/C8H5BrFIO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3

InChI Key

NIRQJWGFUUXXCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1I)Br)F

Origin of Product

United States

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